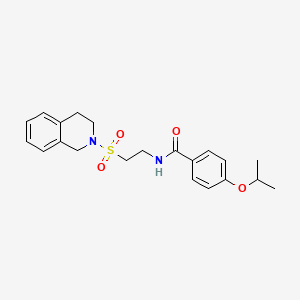

N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-4-isopropoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

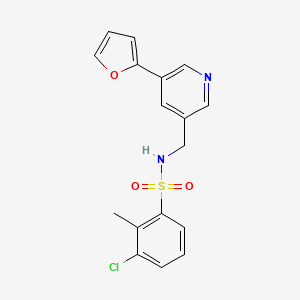

Synthesis Analysis

The synthesis of related heterocyclic derivatives, including 4-(sulfonylmethyl)isoquinoline-1,3(2H,4H)-diones, has been achieved through visible-light-promoted reactions catalyzed by fac-Ir(ppy)3, showcasing the compound's potential for generating diverse heterocyclic structures under mild conditions (Liu et al., 2016). Moreover, the synthesis of 4-bromo-1,2-dihydroisoquinolines through rhodium-catalyzed reactions demonstrates the versatility of methods available for generating isoquinoline derivatives (He et al., 2016).

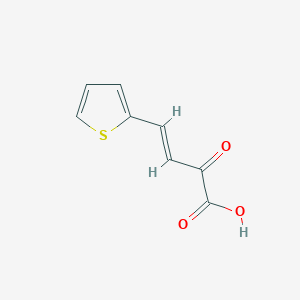

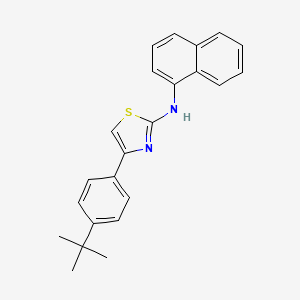

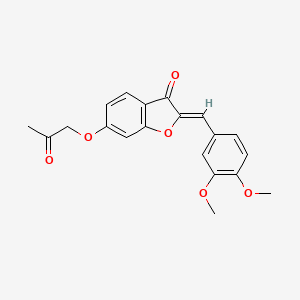

Molecular Structure Analysis

The molecular structure of related compounds, such as trans-rac-[1-Oxo-2-phenethyl-3-(2-thienyl)-1,2,3,4-tetrahydroisoquinolin-4-yl]methyl 4-methylbenzenesulfonate, has been thoroughly analyzed, revealing intricate details about dihedral angles and the stabilization of the crystal structure through weak intermolecular interactions (Akkurt et al., 2008).

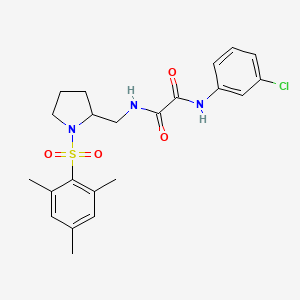

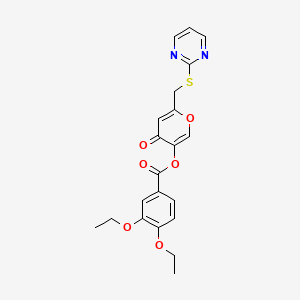

Chemical Reactions and Properties

The compound and its derivatives have been involved in various chemical reactions, showcasing their reactivity and potential for further functionalization. For instance, the rhodium(II)-catalyzed and thermally induced intramolecular migration of N-sulfonyl-1,2,3-triazoles leads to the synthesis of 1,2-dihydroisoquinoline and 1-indanone derivatives, indicating the compound's utility in complex chemical transformations (Sun et al., 2016).

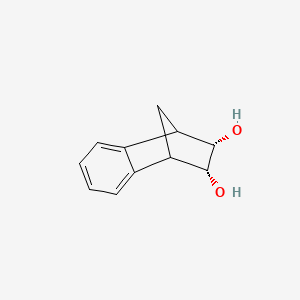

Physical Properties Analysis

The physical properties of related compounds, such as solubility, melting points, and crystalline structure, are crucial for understanding their behavior in different environments. However, specific details on the physical properties of N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-4-isopropoxybenzamide were not directly available in the literature reviewed.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group transformations, are vital for comprehending the compound's applications and potential in various fields. The cascade synthesis of sulfonated dihydroisoquinolinones, for example, highlights the compound's capability for engaging in complex chemical processes and forming diverse chemical structures (Xia et al., 2016).

Mécanisme D'action

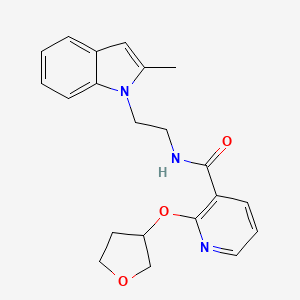

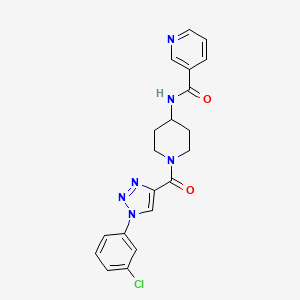

Target of Action

The primary target of this compound is the Peroxisome proliferator-activated receptor delta (PPARδ) . PPARδ is a nuclear receptor that plays a crucial role in regulating cellular differentiation, development, and metabolism .

Mode of Action

The compound acts as a highly potent and isoform-selective inhibitor of the PPARδ . It binds to the receptor, occupying the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket .

Biochemical Pathways

Given the role of pparδ, it can be inferred that the compound may influence pathways related to cellular differentiation, development, and metabolism .

Pharmacokinetics

General properties such as absorption, distribution, metabolism, and excretion (adme) are critical factors that influence the compound’s bioavailability .

Result of Action

The molecular and cellular effects of the compound’s action are likely to be diverse, given the wide-ranging roles of PPARδ in cellular processes. The specific effects would depend on the context of the cell type and physiological conditions .

Propriétés

IUPAC Name |

N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]-4-propan-2-yloxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O4S/c1-16(2)27-20-9-7-18(8-10-20)21(24)22-12-14-28(25,26)23-13-11-17-5-3-4-6-19(17)15-23/h3-10,16H,11-15H2,1-2H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REBSVFVTIIMWGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)NCCS(=O)(=O)N2CCC3=CC=CC=C3C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl (4aS,7aR)-1,2,3,4,5,6,7,7a-octahydrocyclopenta[b]pyridine-4a-carboxylate](/img/structure/B2493724.png)

![5-Tert-butyl-4,6,12-triazatricyclo[7.2.1.0^{2,7}]dodeca-2(7),3,5-triene](/img/structure/B2493726.png)

![5-(4-butoxyphenyl)-1-(3,4-dimethylphenyl)-3-[(3,4-dimethylphenyl)amino]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B2493728.png)

![Ethyl 4,5-dimethyl-2-[[2-(3-methyl-2-methylimino-4-oxo-1,3-thiazolidin-5-yl)acetyl]amino]thiophene-3-carboxylate](/img/structure/B2493732.png)